molecular formula C9H6F4O B15301591 2,2,2-Trifluoro-1-(2-fluoro-6-methylphenyl)ethanone

2,2,2-Trifluoro-1-(2-fluoro-6-methylphenyl)ethanone

Cat. No.: B15301591
M. Wt: 206.14 g/mol
InChI Key: CBQWWRRWDDQUGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(2-fluoro-6-methylphenyl)ethanone is an organic compound with the molecular formula C9H6F4O. It is a derivative of acetophenone, where the phenyl ring is substituted with fluorine and methyl groups, and the carbonyl carbon is bonded to a trifluoromethyl group. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Direct Synthesis: One common method involves the reaction of trifluoroacetic acid with the Grignard reagent derived from bromobenzene.

    Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of benzene with trifluoroacetic anhydride in the presence of a Lewis acid such as aluminum chloride (AlCl3) at low temperatures (-40°C).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: Nucleophiles like NH3, NaOH, and other halides

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2,2,2-Trifluoro-1-(2-fluoro-6-methylphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(2-fluoro-6-methylphenyl)ethanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to alterations in enzyme activity, receptor binding, and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(2-fluoro-6-methylphenyl)ethanone is unique due to the specific arrangement of fluorine and methyl groups, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high reactivity and stability.

Properties

Molecular Formula

C9H6F4O

Molecular Weight

206.14 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2-fluoro-6-methylphenyl)ethanone

InChI

InChI=1S/C9H6F4O/c1-5-3-2-4-6(10)7(5)8(14)9(11,12)13/h2-4H,1H3

InChI Key

CBQWWRRWDDQUGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)F)C(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.